5-Chloro-2,4-difluorophenol
Description
General Context of Halogenated Aromatic Compounds
Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring, such as a benzene (B151609) ring. iloencyclopaedia.orgwikipedia.org The introduction of halogens into an aromatic system, a process known as halogenation, significantly alters the compound's physical and chemical properties. wikipedia.orgtestbook.com This class of compounds is pervasive in both industrial and natural settings. wikipedia.orgnih.gov
The type of halogen and its position on the aromatic ring influence the molecule's reactivity. For instance, fluorine and chlorine are more electrophilic and act as more aggressive halogenating agents compared to bromine and iodine. wikipedia.org The halogenation of aromatic compounds typically occurs via an electrophilic substitution reaction, often requiring a catalyst to polarize the halogen molecule. testbook.comnumberanalytics.com
Halogenated aromatics serve as crucial intermediates in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, polymers, and dyes. iloencyclopaedia.orgtestbook.comnumberanalytics.com For example, chlorinated benzenes have been used as solvents and chemical intermediates, while hexachlorobenzene (B1673134) is utilized as a fungicide and an intermediate for dyes. iloencyclopaedia.org The inclusion of halogen atoms can enhance the therapeutic properties of drug molecules. testbook.com
Significance of Phenolic Hydroxyl Functionality in Chemical Synthesis and Reactivity
Phenols are a class of organic compounds characterized by a hydroxyl (–OH) group attached directly to a carbon atom within an aromatic ring. britannica.comwikipedia.org This structural feature imparts unique chemical properties that distinguish phenols from aliphatic alcohols. libguides.com
The phenolic hydroxyl group has several key points of significance in chemical synthesis:
Acidity : Phenols are generally more acidic than alcohols. wikipedia.orglibguides.com This increased acidity is due to the stabilization of the corresponding phenoxide ion through resonance, where the negative charge is delocalized over the aromatic ring. This property facilitates reactions involving the deprotonation of the hydroxyl group.
Reactivity : The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. britannica.com This means that its presence makes the aromatic ring more susceptible to attack by electrophiles, primarily at the positions ortho and para to the hydroxyl group. This directive effect is crucial for synthesizing specifically substituted aromatic compounds.
Nucleophilicity : The phenolic hydroxyl group can act as a nucleophile, participating in reactions such as esterification and ether synthesis. britannica.comwikipedia.orgfiveable.me
Hydrogen Bonding : Phenols can form strong hydrogen bonds, which influences their physical properties like boiling points and solubility in water. britannica.com
The reactivity of the phenolic hydroxyl group is fundamental to its role in creating a diverse range of derivatives and more complex molecules.
Positioning 5-Chloro-2,4-difluorophenol within Contemporary Chemical Research
This compound is a halogenated phenol (B47542) with the molecular formula C₆H₃ClF₂O. nih.gov Its structure combines the features of a chlorinated and fluorinated aromatic ring with the reactive phenolic hydroxyl group.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃ClF₂O |
| Molecular Weight | 164.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2268-01-1 |
| Appearance | Powder or liquid |
| SMILES | C1=C(C(=CC(=C1Cl)F)F)O |
| InChIKey | FJNAUWSPXWEXIW-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical suppliers. nih.govaablocks.comuni.lulookchem.com
Within contemporary chemical research, this compound is primarily valued as a versatile intermediate or building block. lookchem.com Its utility stems from the specific arrangement of its functional groups:
The phenolic hydroxyl group provides a reactive site for derivatization, such as etherification or esterification.
The chlorine and fluorine atoms influence the electronic properties of the aromatic ring and can serve as sites for further substitution reactions or as key structural elements in the final target molecule. The presence of multiple halogen atoms is a common feature in many modern agrochemicals and pharmaceuticals, contributing to their biological activity. For example, the related compound (5-chloro-2,4-difluoro-phenoxy)-acetic acid is noted for its potential application as a herbicide. lookchem.com
While extensive published research focusing solely on this compound is not abundant, its role can be inferred from the applications of structurally similar compounds. For instance, other halogenated phenols like 5-Chloro-2-Fluorophenol and 2-Chloro-4,5-difluorophenol are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com The synthesis of complex molecules often relies on such pre-functionalized building blocks to construct the desired chemical architecture efficiently. Therefore, this compound is a valuable tool for chemists engaged in the discovery and development of new chemical entities in various fields, particularly in the creation of specialized organic molecules. lookchem.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (5-chloro-2,4-difluoro-phenoxy)-acetic acid |
| 5-Chloro-2-Fluorophenol |
| 2-Chloro-4,5-difluorophenol |
| Benzene |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,4-difluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNAUWSPXWEXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-01-1 | |
| Record name | 5-chloro-2,4-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Preparations of 5 Chloro 2,4 Difluorophenol
Historical and Current Synthetic Routes to Fluorinated Phenols
The introduction of fluorine into aromatic systems has historically presented unique challenges. Early methods for synthesizing fluoroaromatics, which serve as precursors to fluorinated phenols, include the Balz-Schiemann reaction. This process involves the thermal decomposition of diazonium fluoroborate salts derived from aromatic amines. Another classical approach is nucleophilic aromatic substitution, such as the Halex process, where chlorine atoms on an activated aromatic ring are displaced by fluoride (B91410) using a fluoride salt like potassium fluoride at high temperatures.
In recent decades, the toolkit for synthesizing fluorinated aromatics and phenols has expanded significantly. Modern methods offer greater functional group tolerance, milder reaction conditions, and improved selectivity. Key advancements include:
Transition-Metal-Catalyzed Fluorination : Palladium-catalyzed cross-coupling reactions, developed by researchers like Stephen Buchwald, enable the nucleophilic fluorination of aryl triflates and halides. harvard.edu
Electrophilic Fluorination : The development of safe and easy-to-handle electrophilic fluorinating agents containing N-F bonds, such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI), has revolutionized the direct fluorination of electron-rich aromatic compounds. mdpi.comrsc.org
Deoxyfluorination of Phenols : This modern strategy allows for the direct conversion of the hydroxyl group of a phenol (B47542) to a fluorine atom. Reagents like PhenoFluor and PyFluor are used for this transformation, which can be particularly useful when the corresponding phenol is more accessible than other precursors. harvard.eduresearchgate.net More recent developments have also explored the use of sulfuryl fluoride (SO₂F₂) to convert phenols into aryl fluorosulfonates, which can then undergo nucleophilic fluorination. researchgate.net
Targeted Synthesis of 5-Chloro-2,4-difluorophenol
The synthesis of this compound is not widely documented in mainstream chemical literature, suggesting it is a specialty chemical rather than a commodity. However, a logical and effective synthesis can be designed based on established principles of aromatic substitution on substituted phenols. The most direct approach involves the selective chlorination of a readily available precursor.
The selection of an appropriate starting material is paramount for an efficient synthesis. For this compound, the most logical precursor is 2,4-difluorophenol (B48109) . This compound is commercially available and possesses the required difluoro-substitution pattern. The task then becomes the regioselective introduction of a chlorine atom at the C-5 position.
Other general starting materials in halogenated phenol synthesis often include:
Phenol : Can be halogenated sequentially, but controlling the regioselectivity to achieve a specific trisubstituted pattern like 5-chloro-2,4-difluoro can be challenging and lead to isomeric mixtures. wikipedia.orggfredlee.com
Halogenated Anilines : These can be converted to phenols via diazotization followed by hydrolysis. For example, a chloro-difluoroaniline could theoretically be used, though this adds steps to the synthesis. googleapis.comguidechem.com
Polyhalogenated Benzenes : A starting material like 1,2,4-trichlorobenzene or 1,2,4-trifluorobenzene could be functionalized, but this often involves harsh conditions and multiple steps of substitution and functional group interconversion. googleapis.com
Given the precursor 2,4-difluorophenol, the key transformation is electrophilic aromatic chlorination. The hydroxyl group of the phenol is a powerful activating group and is ortho, para-directing. The fluorine atoms are deactivating groups but are also ortho, para-directing. In 2,4-difluorophenol, the para position (C-4) and one ortho position (C-2) relative to the hydroxyl group are already substituted. The other ortho position (C-6) and the two meta positions (C-3 and C-5) are available for substitution.
The directing effects in the molecule are as follows:
-OH group : Strongly activating, directs to positions 2, 4, and 6. Positions 2 and 4 are blocked. It strongly directs chlorination to the remaining C-6 position.
-F at C-2 : Deactivating, directs to positions 1, 3, and 5.
-F at C-4 : Deactivating, directs to positions 1, 3, and 5.
The combined directing effects and the strong activation of the hydroxyl group would typically favor chlorination at the C-6 position. However, substitution at C-5 is also possible. Achieving high selectivity for the C-5 position to form this compound requires careful selection of the chlorinating agent and reaction conditions to overcome the powerful directing influence of the hydroxyl group towards the C-6 position.
Common chlorinating agents for phenols include:
Sulfuryl chloride (SO₂Cl₂) : A liquid reagent that is often used with a Lewis acid catalyst for the chlorination of phenols. It is generally more selective than chlorine gas. researchgate.netcardiff.ac.uk
N-Chlorosuccinimide (NCS) : A solid, easy-to-handle electrophilic chlorinating agent. It is often used for milder, more selective chlorinations and can be paired with various catalysts. nsf.gov
Chlorine gas (Cl₂) : A traditional, highly reactive agent. Its use can lead to over-chlorination and mixtures of isomers, making it less suitable for complex, selective transformations. google.com
Hydrogen chloride (HCl) with an oxidant (e.g., H₂O₂) : This forms an "oxychlorination" system, which can be a greener alternative to using elemental chlorine. rsc.org
Optimizing the reaction conditions is critical for maximizing the yield of the desired 5-chloro isomer while minimizing the formation of the 3-chloro and 6-chloro isomers and other byproducts. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For the chlorination of phenols using sulfuryl chloride, a Lewis acid catalyst is often employed to enhance the electrophilicity of the chlorine source. researchgate.net The reaction is typically run in a non-polar solvent or, in some cases, neat (solvent-free).
Below is a table summarizing typical conditions for the selective chlorination of various phenols, which would inform the optimization process for synthesizing this compound from 2,4-difluorophenol.
| Phenolic Substrate | Chlorinating Agent | Catalyst/Activator | Solvent | Temperature (°C) | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| Phenol | HCl / H₂O₂ | MnSO₄ | Water | 80 | Selective formation of 2,4-Dichlorophenol (B122985) | rsc.org |
| Phenol | SO₂Cl₂ | AlCl₃ / Poly(alkylene sulphide) | Solvent-free | Room Temp | High para-selectivity | cardiff.ac.uk |
| o-Cresol | SO₂Cl₂ | AlCl₃ / Diphenyl sulfide | - | - | High para/ortho ratio (~20) | cardiff.ac.uk |
| Phenols | NCS | Selenoether Organocatalyst | CHCl₃ | - | High ortho-selectivity (>20:1) | nsf.gov |
| Phenol | Cl₂ | Boric acid / Diphenyl sulfide / FeCl₃ | - | 40-80 | Directional synthesis of 2,4-Dichlorophenol | google.com |
For the targeted synthesis of this compound, one would start with the precursor 2,4-difluorophenol and systematically vary the chlorinating agent (e.g., SO₂Cl₂, NCS), catalyst (e.g., AlCl₃, FeCl₃), and solvent to find the optimal conditions that favor substitution at the C-5 position.
Green Chemistry Approaches to this compound Synthesis
Modern synthetic chemistry emphasizes the principles of green chemistry to minimize environmental impact. nih.gov In the context of synthesizing halogenated phenols, several greener strategies can be employed:
Atom Economy : Using reagents that incorporate a high proportion of their atoms into the final product. For instance, oxidative chlorination systems using HCl as the chlorine source and H₂O₂ as the oxidant are highly atom-economical, producing only water as a byproduct. rsc.orgrsc.org This is preferable to reagents like NCS, which generate a stoichiometric amount of succinimide waste. rsc.org
Safer Reagents : Replacing hazardous reagents like elemental chlorine (Cl₂) with safer alternatives such as sulfuryl chloride or NCS reduces risks associated with handling and transport. rsc.org
Catalysis : The use of catalysts, rather than stoichiometric reagents, reduces waste and can enable reactions to proceed under milder conditions, saving energy. rsc.org Catalytic methods are central to modern halogenation.
Green Solvents : Traditional halogenations often use chlorinated solvents. Shifting to more environmentally benign solvents, or performing reactions under solvent-free conditions, is a key green objective. researchgate.net Water is an ideal green solvent, as demonstrated in some oxychlorination processes. rsc.org
Electrochemical Methods : Electrosynthesis can provide a green pathway for halogenation. For example, electrochlorination using sodium chloride as both the chlorine source and the electrolyte offers improved control and safety over traditional methods. researchgate.net
Catalytic Methods in the Synthesis of Halogenated Aromatics
Catalysis is a cornerstone of modern organic synthesis, offering enhanced reaction rates, improved yields, and, crucially, control over selectivity (chemo-, regio-, and stereo-). For the synthesis of halogenated aromatics like this compound, various catalytic systems are relevant.
Lewis Acid Catalysis : This is the most traditional form of catalysis for electrophilic aromatic halogenation. Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zirconium tetrachloride (ZrCl₄) activate the halogenating agent (e.g., SO₂Cl₂, NCS), making it a more potent electrophile. researchgate.net For instance, a mixture of PIFA (phenyliodine bis(trifluoroacetate)) and AlCl₃ has been shown to be a highly effective system for the regioselective ortho-chlorination of phenols. researchgate.net
Organocatalysis : In recent years, metal-free organocatalysts have emerged as powerful tools for controlling the regioselectivity of halogenation. For electron-rich substrates like phenols, specific catalysts can override the substrate's intrinsic directing effects.
Ortho-Selectivity : Bis-thiourea and selenoether-based catalysts have been shown to direct the chlorination of phenols to the ortho position with high selectivity by activating both the phenol and the halogenating agent (NCS) through hydrogen bonding. nsf.govresearchgate.net
Para-Selectivity : Conversely, sterically demanding phosphine sulfide catalysts can enhance the innate para-preference of phenol chlorination. researchgate.net
Transition Metal Catalysis : While more commonly associated with cross-coupling reactions to form C-C or C-heteroatom bonds, transition metals can also catalyze halogenations. Palladium, copper, and vanadium complexes have been used in various halogenation reactions. rsc.orgnih.gov For example, manganous sulfate (MnSO₄) catalyzes the selective oxychlorination of phenol to 2,4-dichlorophenol in water. rsc.org
Photoredox Catalysis : This emerging field uses light to drive chemical reactions via single-electron transfer pathways. It has been successfully applied to the fluorination of alkyl bromides and offers potential for developing novel halogenation methods for aromatics under mild conditions. mdpi.com
The application of these catalytic principles would be essential for developing a practical and selective synthesis of this compound, particularly in controlling the regiochemistry of the chlorination step on the 2,4-difluorophenol precursor.
Advanced Spectroscopic and Structural Characterization of 5 Chloro 2,4 Difluorophenol
Vibrational Spectroscopy (FT-IR, Raman) and Normal Mode Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 5-Chloro-2,4-difluorophenol. The vibrational modes of the molecule are determined by the masses of the atoms and the force constants of the bonds connecting them. While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established group frequencies for substituted phenols.
Normal mode analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of observed spectral bands to specific molecular vibrations. nih.govnih.gov For this compound, 33 normal modes of vibration are expected.
Expected Vibrational Frequencies:
O-H Vibrations: A prominent, broad absorption band in the FT-IR spectrum is anticipated in the range of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl (O-H) group, which is often involved in hydrogen bonding. researchgate.net The corresponding O-H in-plane bending vibration is expected to appear around 1300-1400 cm⁻¹.
C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations give rise to weaker bands at lower frequencies.
C-C Ring Vibrations: The stretching vibrations of the aromatic carbon-carbon bonds usually result in a series of sharp bands in the 1400-1600 cm⁻¹ region.
C-F and C-Cl Vibrations: The carbon-fluorine (C-F) stretching vibrations are characteristically strong in the IR spectrum and are expected to appear in the 1100-1300 cm⁻¹ range. The carbon-chlorine (C-Cl) stretching vibration is expected at a lower frequency, typically between 600-800 cm⁻¹.
C-O Vibration: The C-O stretching vibration of the phenol (B47542) group is anticipated to produce a significant band around 1200-1260 cm⁻¹.
The complementary nature of FT-IR and Raman spectroscopy is crucial. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a change in polarizability are strong in the Raman spectrum. Computational analysis helps to correlate the experimental and theoretical spectra, providing a reliable assignment of the fundamental vibrational modes. nih.govresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch | 3200-3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium to Strong | Medium to Strong |
| O-H In-plane Bend | 1300-1400 | Medium | Weak |
| C-F Stretch | 1100-1300 | Strong | Medium |
| C-O Stretch | 1200-1260 | Strong | Medium |
| C-Cl Stretch | 600-800 | Strong | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. researchgate.netethernet.edu.et
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton and the two aromatic protons.
Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Aromatic Protons (Ar-H): There are two protons on the aromatic ring. The proton at C6 (adjacent to the chlorine) and the proton at C3 (between the two fluorine atoms) will appear as distinct multiplets. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogen and hydroxyl groups. The splitting patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments.
The chemical shifts of the carbon atoms will be significantly affected by the attached substituents. The carbons bonded to the highly electronegative fluorine atoms (C2 and C4) are expected to show large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbon attached to chlorine (C5) and the hydroxyl group (C1) will also be shifted downfield.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each signal and confirm the connectivity of the atoms within the molecule.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | -OH | Variable (e.g., 5.0-8.0) | Broad Singlet | N/A |
| ¹H | H-3 | ~6.8-7.2 | Doublet of Doublets | ³J(H-F), ⁴J(H-H) |
| ¹H | H-6 | ~7.2-7.6 | Doublet of Doublets | ³J(H-F), ⁴J(H-H) |
| ¹³C | C-1 (-OH) | ~150-160 | Multiplet (due to C-F coupling) | J(C-F) |
| ¹³C | C-2 (-F) | ~155-165 | Doublet | ¹J(C-F) > 240 |
| ¹³C | C-3 | ~105-115 | Multiplet (due to C-F coupling) | J(C-F) |
| ¹³C | C-4 (-F) | ~155-165 | Doublet | ¹J(C-F) > 240 |
| ¹³C | C-5 (-Cl) | ~115-125 | Multiplet (due to C-F coupling) | J(C-F) |
| ¹³C | C-6 | ~120-130 | Multiplet (due to C-F coupling) | J(C-F) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. uni-saarland.de
The molecular formula for this compound is C₆H₃ClF₂O, with a monoisotopic mass of approximately 163.98 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. A crucial feature of this peak is the presence of an M+2 peak with an intensity approximately one-third that of the M⁺˙ peak. This isotopic signature is characteristic of compounds containing a single chlorine atom, due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes. youtube.com
The fragmentation of the molecular ion provides a "fingerprint" that can aid in structural confirmation. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and other small neutral molecules.
Loss of Cl: A fragment ion corresponding to the loss of a chlorine radical ([M-Cl]⁺) would be expected.
Loss of CO: Phenolic compounds often undergo fragmentation by losing a molecule of carbon monoxide, leading to a [M-CO]⁺˙ ion.
Loss of F or HF: The loss of a fluorine radical ([M-F]⁺) or a neutral hydrogen fluoride (B91410) molecule ([M-HF]⁺˙) are also plausible fragmentation pathways.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula with high confidence.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 164 | [C₆H₃³⁵ClF₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 166 | [C₆H₃³⁷ClF₂O]⁺˙ | M+2 Isotope Peak |
| 136 | [C₅H₃³⁵ClF₂]⁺˙ | CO |
| 129 | [C₆H₃F₂O]⁺ | Cl |
| 145 | [C₆H₃³⁵ClFO]⁺ | F |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. nih.govnih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.
The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. researchgate.net Furthermore, it would elucidate the packing of the molecules within the crystal lattice and provide direct evidence of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the solid-state architecture. This information is invaluable for understanding the physical properties of the material and for computational modeling studies. To date, the crystal structure of this compound has not been publicly reported.
Conformational Analysis and Intermolecular Interactions
The conformational flexibility of this compound is limited, primarily involving the orientation of the hydroxyl group relative to the aromatic ring. The barrier to rotation around the C-O bond is generally low in phenols. The preferred conformation (syn- or anti-planar with respect to the substituents) would be influenced by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl proton and an adjacent fluorine atom.
In the condensed phases (liquid and solid), intermolecular interactions play a significant role.
Hydrogen Bonding: The primary intermolecular force will be hydrogen bonding, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen or a fluorine atom of a neighboring molecule (O-H···O or O-H···F). These interactions are expected to significantly influence the compound's melting and boiling points.
Halogen Bonding: The chlorine and fluorine atoms can also participate in weaker halogen bonding interactions with electronegative atoms on adjacent molecules.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the solid-state structure.
Computational chemistry can be used to model the potential energy surface of the molecule and predict the most stable conformers and the nature of the intermolecular forces. nih.gov
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2,4 Difluorophenol
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the 5-Chloro-2,4-difluorophenol ring involves the replacement of the single hydrogen atom at the C6 position. The regioselectivity of these reactions is dictated by the combined directing effects of the existing substituents. The hydroxyl group at C1 is the most powerful activating group and strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The positions C2 and C4 are already substituted. Therefore, electrophilic attack is overwhelmingly directed to the C6 position, which is ortho to the hydroxyl group and meta to the chlorine atom. The deactivating inductive effects of the halogens mean that these reactions may require more forcing conditions compared to phenol (B47542) itself. njit.eduwikipedia.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are not widely available, its reactivity can be inferred from similar substituted phenols. For instance, the nitration of dichlorophenols to produce compounds like 2,4-dichloro-6-nitrophenol (B1219690) is a well-established process, typically carried out using a mixture of nitric acid and sulfuric acid. guidechem.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Typical Reagents | Predicted Major Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Chloro-2,4-difluoro-6-nitrophenol | The nitro group is directed to the C6 position, which is ortho to the strongly activating hydroxyl group. |
| Halogenation (Chlorination) | Cl₂, AlCl₃ or FeCl₃ | 4,6-Dichloro-2,5-difluorophenol | Substitution occurs at the only available position (C6). Milder conditions (e.g., Cl₂ in acetic acid) might also be effective due to the activated ring. |
| Halogenation (Bromination) | Br₂, FeBr₃ | 6-Bromo-5-chloro-2,4-difluorophenol | Similar to chlorination, the bromine electrophile will add to the C6 position. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Chloro-2,4-difluoro-3-hydroxyphenyl)ethanone | Acylation would occur at the C6 position. The reaction is generally resistant to poly-acylation. vapourtec.com |
Nucleophilic Aromatic Substitution Reactions
The presence of three electron-withdrawing halogen atoms makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, typically involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. sci-hub.st For the reaction to occur, a strong electron-withdrawing group must be positioned ortho or para to a suitable leaving group.
In this compound, all three halogens are potential leaving groups. The general reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attached carbon more electrophilic. nih.gov
Substitution of Fluorine: The fluorine at C2 is para to the chlorine at C5. The fluorine at C4 is ortho to the chlorine at C5 and para to the hydroxyl group. Both are activated towards substitution. Studies on analogous compounds like 2,4-difluoronitrobenzene (B147775) show that substitution often preferentially occurs at the para position relative to the strongest activating group (e.g., a nitro group). vapourtec.comresearchgate.net
Substitution of Chlorine: The chlorine at C5 is ortho and para to the two fluorine atoms, respectively, which activate it towards substitution.
The outcome of an SNAr reaction can be highly dependent on the nucleophile and reaction conditions. For example, in reactions of 2,4-difluoronitrobenzene with various nucleophiles, high regioselectivity for substitution at either the ortho or para fluorine can be achieved by tuning the solvent. nih.gov
Table 2: Potential Nucleophilic Aromatic Substitution Reactions and Products
| Nucleophile | Potential Leaving Group | Potential Product | Rationale |
|---|---|---|---|
| CH₃ONa (Sodium methoxide) | F at C4 | 5-Chloro-2-fluoro-4-methoxyphenol | The C4 position is para to the -OH group and ortho to the -Cl group, making it highly activated. Fluorine is an excellent leaving group in SNAr. |
| NH₃ (Ammonia) | F at C2 | 2-Amino-5-chloro-4-fluorophenol | The C2 position is para to the -Cl group. The choice between C2 and C4 substitution can be sensitive to reaction conditions. |
| NaOH (Hydroxide) | Cl at C5 | 2,4-Difluoro-5-hydroxyphenol (a resorcinol (B1680541) derivative) | While fluorine is often a better leaving group, substitution of chlorine is possible, especially under more forcing conditions. |
Oxidation and Reduction Pathways
Oxidation: The phenolic hydroxyl group makes this compound susceptible to oxidation. Phenols are known to be oxidized to form quinones or, under certain conditions, undergo ring cleavage. youtube.com The oxidation of halophenols, in particular, can proceed via the formation of phenoxyl radicals. For example, the oxidation of 4-halophenols with hydrogen peroxide, catalyzed by certain biomimetic complexes, can lead to selective oxidative dehalogenation to form benzoquinone or the formation of oligomers through C-O coupling. mdpi.com The specific pathway depends on the halogen substituent. mdpi.com Chemical oxidation using reagents like sodium hypochlorite (B82951) in a basic medium can degrade polychlorophenols into mineral chlorides, water, and carbonates. njit.edu
Reduction: Reduction of this compound can occur at the aromatic ring or involve the cleavage of carbon-halogen bonds (hydrodehalogenation).
Catalytic Hydrogenation: Under typical conditions (e.g., H₂, Pd/C), functional groups like nitro groups on a chlorophenol ring can be selectively reduced to amines without affecting the ring or the halogen atoms. prepchem.com More vigorous conditions (higher pressure and temperature, or more active catalysts like rhodium or ruthenium) would be required to hydrogenate the aromatic ring itself, which would result in the formation of substituted cyclohexanol (B46403) derivatives.
Hydrodehalogenation: The removal of halogen atoms can be achieved using various reducing agents. Catalytic hydrogenation can, under certain conditions, lead to the cleavage of C-Cl bonds. Other methods include reduction with metals (e.g., Zn in acid) or hydride reagents. The C-Cl bond is generally easier to reduce than the more polar and stronger C-F bond.
Phenolic Hydroxyl Group Reactivity: Derivatization and Condensation Reactions
The acidic proton of the phenolic hydroxyl group is the primary site of reactivity for derivatization and condensation reactions. The phenoxide anion, formed by deprotonation with a base, is a potent nucleophile.
Derivatization Reactions:
Williamson Ether Synthesis: The phenoxide of this compound can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. This is a standard method for converting phenols to their alkyl ethers.
Esterification: The phenol can be acylated to form esters. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). For instance, reaction with acetyl chloride would yield 5-chloro-2,4-difluorophenyl acetate. The esterification of the closely related 2,4-dichlorophenoxyacetic acid is a key step in the synthesis of certain herbicides. sci-hub.stresearchgate.net
Condensation Reactions: Phenols readily undergo condensation reactions with aldehydes and ketones, most notably formaldehyde (B43269), under either acidic or basic conditions. These reactions form hydroxymethylphenols, which can further react to form diphenylmethane (B89790) bridges, leading to novolac or resole resins. For this compound, this electrophilic substitution reaction would occur at the C6 position, ortho to the hydroxyl group. Studies on the condensation of 2,4-dichlorophenol (B122985) with formaldehyde have shown the formation of various products, including 2-hydroxy-3,5-dichlorobenzyl chloride and bridged diphenylmethane structures. acs.orgacs.org
Table 3: Representative Derivatization and Condensation Reactions
| Reaction Type | Reagents | Product Class | Example Product |
|---|---|---|---|
| Etherification (Williamson) | 1. NaOH or K₂CO₃ 2. CH₃I | Aryl methyl ether | 5-Chloro-2,4-difluoro-1-methoxybenzene |
| Esterification | Acetyl chloride, Pyridine | Phenyl acetate | 5-Chloro-2,4-difluorophenyl acetate |
| Condensation | Formaldehyde (CH₂O), Acid or Base catalyst | Hydroxymethylphenol / Bis(hydroxyphenyl)methane | 2-Chloro-4,6-difluoro-3-(hydroxymethyl)phenol |
Mechanistic Studies of Specific Reactions Involving this compound
Detailed mechanistic studies provide insight into the transition states and intermediates that govern the reactivity of a molecule.
Electrophilic Aromatic Substitution (SEAr): The mechanism proceeds through a two-step process. First, the π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This step is typically rate-determining as it involves the temporary disruption of aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. lumenlearning.com For this compound, the intermediate formed by attack at C6 is stabilized by the resonance contribution from the adjacent hydroxyl group.
Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism is a two-step addition-elimination sequence via a Meisenheimer complex. However, recent computational and kinetic isotope effect (KIE) studies suggest that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted (cSNAr) mechanism. nih.gov A concerted pathway is more likely when the leaving group is good (e.g., Cl, Br) and the intermediate Meisenheimer complex is not exceptionally stable. nih.govnih.gov Reactions involving this compound could proceed via either pathway depending on the leaving group (F vs. Cl) and the reaction conditions. A reaction involving fluoride (B91410) as the leaving group is more likely to have a stepwise character, while one with chloride could be concerted.
Radical Reactions: Mechanistic investigations into the reaction of 2,4,5-trichlorophenol (B144370) with hydroxyl radicals using pulse radiolysis have identified the formation of distinct transient •OH-adducts at different positions on the ring. acs.org These adducts have unique spectral properties and reactivity, highlighting the complexity of radical-mediated degradation pathways for polychlorinated phenols. acs.org
Kinetic and Thermodynamic Aspects of Reactivity
The rates and equilibrium positions of reactions involving this compound are influenced by both kinetic and thermodynamic factors.
Kinetics: Reaction rates are dictated by the activation energy of the rate-determining step.
In SEAr, the rate is influenced by the nucleophilicity of the aromatic ring. The activating -OH group increases the rate relative to benzene (B151609), but the deactivating halogens decrease it. The net effect is a moderately reactive system.
In SNAr, the rate is highly dependent on the solvent and the nature of the nucleophile. Kinetic studies of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine (B6355638) in various aprotic solvents show a significant variation in the second-order rate constant, demonstrating the solvent's role in stabilizing the transition state. rsc.org For instance, hydrogen-bond donor solvents can assist in the departure of the fluoride leaving group, altering the rate-determining step. rsc.org
Table 4: Kinetic Data for the Reaction of 1-fluoro-2,4-dinitrobenzene with Piperidine in Various Solvents at 25°C (Analogous SNAr System)
| Solvent | Rate Constant, kA (L mol⁻¹ s⁻¹) |
|---|---|
| Toluene | 1.53 |
| Benzene | 2.12 |
| Dioxane | 4.30 |
| Ethyl acetate | 10.3 |
| Acetonitrile | 31.0 |
| Nitromethane | 32.8 |
Theoretical and Computational Chemistry Studies of 5 Chloro 2,4 Difluorophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of the electronic structure and geometry of molecules. For 5-Chloro-2,4-difluorophenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density and the precise arrangement of atoms in three-dimensional space.
The optimized molecular geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The presence of electronegative fluorine and chlorine atoms, along with the hydroxyl group, significantly influences the electronic distribution within the benzene (B151609) ring. This leads to a nuanced charge distribution and dipole moment.
To illustrate the expected geometric parameters, a data table based on a DFT study of a structurally similar compound, 2,6-dichloro-4-fluorophenol, is presented below. These values provide a reasonable approximation of what can be anticipated for this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.38 - 1.40 | |
| C-O | 1.36 | |
| O-H | 0.96 | |
| C-Cl | 1.74 | |
| C-F | 1.35 | |
| C-C-C (aromatic) | 118 - 122 | |
| C-O-H | 109.5 |
Data is inferred from studies on analogous compounds and is intended for illustrative purposes.
Ab Initio Molecular Orbital Theory Applications
Ab initio molecular orbital theory offers a complementary approach to DFT for studying the electronic structure of molecules from first principles, without empirical parameterization. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to provide a deeper understanding of electron correlation effects.
For halogenated phenols, ab initio calculations are crucial for accurately determining properties like ionization potentials, electron affinities, and bond dissociation energies. These calculations can also be used to construct detailed molecular orbital diagrams, illustrating the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties.
Prediction of Spectroscopic Properties (Computational IR, NMR, UV-Vis)
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of this compound. By analyzing the computed vibrational modes, specific peaks in the experimental IR spectrum can be assigned to stretching, bending, and torsional motions of the molecule's functional groups (O-H, C-F, C-Cl) and the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of each atom.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, the absorption maxima (λ_max) in the UV-Vis spectrum of this compound can be predicted. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.
The following table provides illustrative predicted spectroscopic data based on computational studies of similar halogenated phenols.
| Spectroscopic Technique | Predicted Value | Assignment |
|---|---|---|
| IR Frequency (cm⁻¹) | ~3600 | O-H stretch |
| IR Frequency (cm⁻¹) | ~1300 | C-F stretch |
| ¹H NMR Chemical Shift (ppm) | ~7.0 - 7.5 | Aromatic protons |
| ¹³C NMR Chemical Shift (ppm) | ~110 - 160 | Aromatic carbons |
| UV-Vis λ_max (nm) | ~280 | π → π* transition |
Data is inferred from studies on analogous compounds and is intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms based on a given force field, MD can reveal the accessible conformations and the energy barriers between them. Of particular interest is the rotational barrier of the hydroxyl group, which can adopt different orientations relative to the neighboring fluorine atom. These simulations provide insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Quantum Chemical Descriptors and Reactivity Indices
A range of quantum chemical descriptors can be derived from the electronic structure calculations to quantify the reactivity of this compound. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released upon adding an electron.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These descriptors are valuable for predicting the molecule's behavior in chemical reactions and its potential interactions with other species.
| Descriptor | Illustrative Value (eV) |
|---|---|
| Ionization Potential (I) | 8.5 - 9.5 |
| Electron Affinity (A) | 1.0 - 2.0 |
| Electronegativity (χ) | 4.75 - 5.75 |
| Chemical Hardness (η) | 3.25 - 4.25 |
Data is inferred from studies on analogous compounds and is intended for illustrative purposes.
Investigation of Non-Linear Optical (NLO) Properties
Computational chemistry can be employed to investigate the non-linear optical (NLO) properties of this compound. The presence of electron-donating (hydroxyl) and electron-withdrawing (halogens) groups on the aromatic ring can lead to significant NLO responses. Key NLO properties that can be calculated include:
Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response.
These calculations can help in assessing the potential of this compound for applications in optoelectronic devices.
| Property | Illustrative Value |
|---|---|
| Dipole Moment (μ) | 2 - 4 Debye |
| Polarizability (α) | 10 - 15 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 1 - 5 x 10⁻³⁰ esu |
Data is inferred from studies on analogous compounds and is intended for illustrative purposes.
Analysis of Intramolecular Hydrogen Bonding and Halogen Bonding
The presence of a hydroxyl group adjacent to a fluorine atom in this compound raises the possibility of an intramolecular hydrogen bond (O-H···F). Computational methods can be used to investigate the strength and nature of this interaction. Analysis of the electron density at the bond critical point between the hydrogen and fluorine atoms can provide evidence for the existence and strength of the hydrogen bond.
Furthermore, the chlorine and fluorine atoms in the molecule can participate in halogen bonding, which is a non-covalent interaction between a halogen atom and a nucleophilic site. Theoretical studies can explore the potential for this compound to act as a halogen bond donor, which could be significant in its crystal packing and interactions with other molecules.
Applications of 5 Chloro 2,4 Difluorophenol in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The trifunctional nature of 5-Chloro-2,4-difluorophenol—stemming from its hydroxyl group and two distinct carbon-halogen bonds—positions it as a crucial intermediate for constructing complex organic molecules. The hydroxyl group can readily participate in etherification, esterification, and nucleophilic substitution reactions. Simultaneously, the halogen atoms can be targeted for various cross-coupling reactions or nucleophilic aromatic substitution, providing a platform for introducing molecular complexity in a controlled, stepwise manner.
One notable application is in the synthesis of heterocyclic scaffolds, which are core components of many biologically active compounds. For instance, substituted phenols are key starting materials for the synthesis of benzoxazoles, a class of compounds with significant pharmaceutical applications. amazonaws.com The synthesis often involves a multi-step process that can be adapted for this compound, typically beginning with nitration, followed by reaction with other reagents and a final reductive cyclization to form the benzoxazole ring. mdpi.com The specific substitution pattern of this compound allows for the creation of highly functionalized benzoxazoles that would be difficult to synthesize through other routes.
| Reaction Type | Description | Potential Product Class |
| Nitration & Reductive Cyclization | Introduction of a nitro group ortho to the hydroxyl, followed by reduction and cyclization with a carboxylic acid equivalent. | Substituted Benzoxazoles |
| Nucleophilic Aromatic Substitution | Displacement of a fluorine atom by a nucleophile, often activated by an ortho or para electron-withdrawing group. | Functionalized Diaryl Ethers |
| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions at the C-Cl bond to form new carbon-carbon or carbon-heteroatom bonds. | Biaryl Compounds, Arylamines |
| Etherification (Williamson Synthesis) | Deprotonation of the phenol (B47542) followed by reaction with an alkyl halide to form an ether linkage. | Aryl Ethers |
Precursor for Advanced Pharmaceutical Intermediates
In medicinal chemistry, the incorporation of halogen atoms, particularly fluorine, is a widely used strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as an excellent starting material for pharmaceutical intermediates due to its pre-installed halogen pattern.
This compound is a valuable precursor for the synthesis of kinase inhibitors, a major class of anticancer drugs. ed.ac.uk Many kinase inhibitors feature a 4-anilinoquinoline or 4-anilinoquinazoline core, where the aniline component is often highly substituted with electron-withdrawing groups. The 2,4-dichloro-5-methoxyphenylamino moiety found in the potent Src kinase inhibitor Bosutinib (SKI-606) highlights the importance of this substitution pattern. nih.gov this compound provides a direct route to analogous aniline-based fragments through straightforward synthetic transformations, such as nitration followed by reduction to the corresponding aniline. The specific halogenation pattern can fine-tune the inhibitor's selectivity and potency. researchgate.net
| Target Pharmaceutical Class | Synthetic Role of this compound | Key Synthetic Transformations |
| Kinase Inhibitors | Serves as a precursor to the substituted aniline "warhead" that binds in the ATP pocket of the kinase. | Nitration, Reduction, Nucleophilic Substitution |
| Antifungal Agents | Provides the core scaffold for building triazole-based fungicides. frontiersin.orgresearchgate.netresearchgate.net | Etherification, Cyclization Reactions |
| Aurora Kinase Inhibitors | Can be used to synthesize bioisosteric analogues of known inhibitors. mdpi.com | Nucleophilic Substitution, Sulfonamide Formation |
Building Block for Agrochemical Intermediates
The development of effective and environmentally stable agrochemicals, such as herbicides and fungicides, frequently relies on halogenated aromatic intermediates. nih.gov These compounds form the backbone of many active ingredients, providing chemical stability and enhancing biological efficacy. This compound is an ideal building block for this sector.
It can be utilized in the synthesis of herbicides that act as acetohydroxyacid synthase (AHAS) inhibitors. For example, triazolopyrimidine-2-sulfonamide herbicides like Flumetsulam contain a difluorophenyl moiety. nih.gov The synthesis of novel analogs can start from this compound, which can be converted into the required sulfonamide intermediate. Furthermore, its structure is related to 2,4-dichlorophenol (B122985), a precursor for the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). google.comresearchgate.net This allows for the development of new phenoxyacetic acid herbicides with potentially different activity spectra and environmental profiles.
| Agrochemical Type | Role of this compound Moiety | Example of Target Structure Class |
| Herbicides | Forms the core of phenoxyacetic acid or sulfonamide-based active ingredients. | 2,4-D Analogs, Triazolopyrimidine Sulfonamides |
| Fungicides | Provides a stable halogenated aromatic scaffold for building complex heterocyclic systems. | Triazole Fungicide Analogs |
| Insecticides | Used as a precursor for organophosphate or pyrethroid analogs. | Substituted Phenyl Phosphates |
Utilization in Material Science: Monomer and Polymer Component Synthesis
In material science, fluorinated and chlorinated monomers are used to synthesize high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties. This compound is a suitable monomer for the production of aromatic polyethers, such as poly(arylene ether)s.
These polymers are typically synthesized via nucleophilic aromatic substitution polymerization, where a bisphenol is reacted with an activated dihaloaromatic compound. researchgate.net this compound can be used to create polymers with pendant functional groups or as an end-capping agent to control molecular weight. The resulting polyethers containing the 5-chloro-2,4-difluorophenyl moiety are expected to exhibit high glass transition temperatures, excellent thermal stability, and low dielectric constants, making them suitable for applications in microelectronics and aerospace industries.
| Polymer Class | Polymerization Method | Expected Properties of Resulting Polymer |
| Poly(arylene ether)s | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance, low dielectric constant |
| Polyesters | Polycondensation | Enhanced flame retardancy, high modulus |
| Epoxy Resins | Curing Agent | Improved thermal and chemical resistance |
Development of Novel Functional Molecules Containing the this compound Moiety
Beyond its role in established fields, this compound is also a building block for the creation of novel functional molecules with tailored properties. Its electron-deficient aromatic ring makes it a candidate for incorporation into dyes, sensors, and organometallic compounds. msu.eduwikipedia.org
For instance, it can be used as a coupling component in the synthesis of azo dyes. ijirset.complantarchives.org The phenolic hydroxyl group activates the ring for electrophilic substitution by a diazonium salt, leading to the formation of a highly conjugated azo compound. The specific halogen substitution pattern on the phenol ring would modulate the color and lightfastness properties of the resulting dye. Similarly, the compound can be used as a ligand for organometallic complexes, where the electronic properties and steric bulk can be fine-tuned by the halogen substituents, potentially leading to new catalysts or functional materials. fishersci.ca
| Functional Molecule Type | Synthetic Application | Key Structural Feature Utilized |
| Azo Dyes | Acts as a coupling component in diazotization reactions. | Activated aromatic ring and hydroxyl group. |
| Organometallic Complexes | Serves as a ligand for a metal center. | Phenolic oxygen and aromatic pi-system. |
| Chemical Sensors | Forms the basis for a receptor molecule designed to bind specific analytes. | Tunable electronic properties due to halogens. |
Environmental Transformation and Degradation Pathways of 5 Chloro 2,4 Difluorophenol
Photodegradation Mechanisms under Various Light Conditions
The degradation of 5-Chloro-2,4-difluorophenol in the environment can be initiated by the absorption of solar radiation, particularly in the UV spectrum. Photodegradation can occur through direct photolysis or indirect photo-oxidation involving reactive species present in the environment.
Direct Photolysis: In this process, the this compound molecule directly absorbs photons, leading to an excited state. This excess energy can cause the cleavage of the carbon-halogen bonds. The carbon-chlorine (C-Cl) bond is generally more susceptible to photolytic cleavage than the stronger carbon-fluorine (C-F) bond. The primary step would likely involve the homolytic cleavage of the C-Cl bond to form a difluorophenoxyl radical and a chlorine radical.
Indirect Photo-oxidation: This is often a more significant pathway in natural waters. It is mediated by photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). Hydroxyl radicals are highly reactive and non-selective, capable of attacking the aromatic ring. This can lead to two main initial reactions:
Hydroxylation: Addition of an •OH radical to the aromatic ring, forming hydroxylated intermediates like chlorodifluorocatechols or chlorodifluorohydroquinones.
Dehalogenation: The attack by •OH can also lead to the substitution of halogen atoms.
Studies on similar compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), have shown that degradation via UV-activated persulfate involves both hydroxylated and dechlorinated pathways. rsc.orgresearchgate.net The reaction rates are influenced by factors like pH and the presence of other dissolved substances that can act as photosensitizers or quenchers. rsc.orgscispace.com For instance, the presence of natural organic matter (like humic acids) can accelerate indirect photodegradation by absorbing light and producing ROS.
Abiotic Hydrolysis and Stability in Aqueous Environments
Abiotic hydrolysis is the reaction of a compound with water, leading to the cleavage of chemical bonds. For halogenated aromatic compounds like this compound, the stability of the carbon-halogen bonds on the aromatic ring is a key factor determining its susceptibility to hydrolysis.
The strength of carbon-halogen bonds increases in the order C-Cl < C-F. The C-F bond is one of the strongest single bonds in organic chemistry, making it exceptionally resistant to both chemical and biological degradation. nih.gov Consequently, the C-Cl bond in this compound is more likely to undergo hydrolysis than the C-F bonds.
Biotransformation Pathways by Microorganisms: Enzymatic Dehalogenation and Hydroxylation
Microbial degradation is a critical pathway for the breakdown of persistent organic pollutants. Bacteria and fungi have evolved diverse enzymatic systems to metabolize halogenated aromatic compounds. nih.govnih.govresearchgate.net The biotransformation of this compound would likely proceed through initial enzymatic attacks involving dehalogenation and hydroxylation.
Enzymatic Hydroxylation: This is a common initial step in the aerobic degradation of aromatic compounds. Monooxygenase or dioxygenase enzymes introduce one or two hydroxyl groups onto the aromatic ring. arizona.edu This activation step increases the water solubility of the compound and prepares it for subsequent ring cleavage.
Monooxygenases: These enzymes would hydroxylate this compound to form a halogenated catechol, for example, 5-chloro-2,4-difluorocatechol. Studies on Arthrobacter sp. have shown the conversion of 2,4-dichlorophenol to 3,5-dichlorocatechol (B76880) through enzymatic hydroxylation. acs.org
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen, which can lead to the formation of a cis-dihydrodiol, a precursor to catecholic intermediates.
Research on polychlorinated phenols by Rhodococcus chlorophenolicus has demonstrated an initial para-hydroxylation, where a hydroxyl group from a water molecule is added at position 4, displacing the substituent (in this case, a fluorine atom). nih.govhelsinki.fi This reaction, however, still requires molecular oxygen. nih.gov
Enzymatic Dehalogenation: Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. mdpi.commdpi.com This can occur through several mechanisms:
Oxidative Dehalogenation: Often coupled with hydroxylation, where the introduction of a hydroxyl group by a monooxygenase can lead to the spontaneous elimination of an adjacent halogen atom. nih.gov
Hydrolytic Dehalogenation: Catalyzed by halidohydrolases, this involves the replacement of a halogen atom with a hydroxyl group from water. nih.gov
Reductive Dehalogenation: This is a key process under anaerobic conditions, where the halogen atom is replaced by a hydrogen atom. nih.govarizona.edu This pathway is particularly important for highly chlorinated compounds, and organohalide-respiring bacteria can use these compounds as electron acceptors. arizona.edu For this compound, reductive dechlorination would be more energetically favorable than defluorination.
The combination of these enzymatic activities can lead to the complete mineralization of the compound.
Identification of Transformation Products and Metabolites
Based on the degradation pathways described, several transformation products and metabolites of this compound can be anticipated. The exact products formed will depend on the specific environmental conditions and the microbial communities present.
| Degradation Pathway | Initial Step | Potential Transformation Products/Metabolites |
| Photodegradation | C-Cl bond cleavage / •OH attack | 2,4-Difluorophenol (B48109), Chlorodifluorocatechols, Difluorohydroquinone, Halogenated benzoquinones |
| Abiotic Hydrolysis | C-Cl bond cleavage (very slow) | 2,4-Difluoro-5-hydroxyphenol (2,4-Difluororesorcinol) |
| Biotransformation (Aerobic) | Hydroxylation | 5-Chloro-2,4-difluorocatechol, 3-Chloro-2,5-difluorocatechol |
| Biotransformation (Aerobic) | Oxidative Dehalogenation | Difluorocatechols, Chlorodifluorohydroquinone |
| Biotransformation (Anaerobic) | Reductive Dechlorination | 2,4-Difluorophenol |
Following the initial transformations, further degradation would occur. For instance, the resulting halogenated catechols can be further metabolized through ortho- or meta-ring cleavage pathways by catechol dioxygenases, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov Complete mineralization would result in the formation of carbon dioxide, water, and inorganic chloride and fluoride (B91410) ions.
Environmental Fate Modeling and Persistence Predictions (Mechanistic Focus)
Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. rsc.org For a compound like this compound, a multimedia fugacity model is often employed. These models are based on the concept of fugacity (the "escaping tendency" of a chemical) and use mass balance equations to describe the chemical's behavior. defra.gov.uk
Mechanistic Principles: A multimedia model divides the environment into interconnected compartments, typically including:
Air
Water
Soil
Sediment
Biota
The model simulates the key transport and transformation processes that govern the chemical's fate:
Partitioning: The distribution of the chemical between different phases (e.g., air-water, soil-water, sediment-water) is predicted using partition coefficients like the octanol-water partition coefficient (Kow), Henry's Law constant, and the soil/sediment organic carbon-water (B12546825) partition coefficient (Koc).
Transport: The model calculates advective transport (e.g., wind, water currents) and intermedia transport (e.g., atmospheric deposition, volatilization from water).
Transformation: Degradation rates for processes like photodegradation, hydrolysis, and biodegradation in each compartment are included as first-order rate constants.
Quantitative Structure-Activity Relationships (QSAR): In the absence of experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are essential. nih.govresearchgate.net QSARs are mathematical models that relate the chemical structure of a compound to its physical, chemical, or biological properties. mdpi.com By inputting the molecular structure of this compound, QSARs can estimate the necessary input parameters for fate models, such as:
log Kow
Water solubility
Vapor pressure
Biodegradation rates
Atmospheric oxidation rates
These estimated parameters allow for a preliminary assessment of the compound's likely environmental behavior, long-range transport potential, and tendency to bioaccumulate, providing a crucial link between chemical structure and environmental impact. researchgate.netnih.gov
Advanced Analytical Methodologies for 5 Chloro 2,4 Difluorophenol
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, including 5-Chloro-2,4-difluorophenol. libretexts.org Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. lcms.cz
The separation of halogenated phenols is influenced by factors such as the mobile phase composition, pH, and temperature. asianpubs.org For instance, a mobile phase consisting of a methanol-water mixture (50:50 v/v) with hexanesulfonic acid as an ion-pair reagent at a controlled pH of 4.55 and a temperature of 25°C has been shown to provide good chromatographic separation for various halogenated phenols. asianpubs.org The use of fluorinated stationary phases can also offer unique selectivity for halogenated compounds, potentially providing enhanced separation from other components in a mixture. chromatographyonline.com
Detection in HPLC is commonly achieved using a UV-Vis detector. nih.gov Phenolic compounds typically exhibit strong UV absorbance, with a characteristic absorption band around 280 nm. researchgate.netnih.gov For enhanced sensitivity and selectivity, pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be employed, which allows for detection at different wavelengths and can improve chromatographic behavior. scirp.org
Table 1: Example HPLC Method Parameters for Halogenated Phenol (B47542) Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Methanol-water gradient | asianpubs.org |
| Detector | UV-Vis at 280 nm | researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | chromatographyonline.com |
| Temperature | 25-30 °C | asianpubs.orgchromatographyonline.com |
This table represents typical starting conditions; method optimization is crucial for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. asianpubs.orgchemtest.com Due to the polar nature of the hydroxyl group, derivatization is often a necessary step to increase the volatility and thermal stability of phenolic compounds prior to GC analysis. nih.govphenomenex.com
Common derivatization techniques include silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govchromforum.org Acetylation with acetic anhydride (B1165640) is another effective derivatization method for phenols. epa.gov
The GC separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the capillary column. asianpubs.org Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing both qualitative (identification based on fragmentation patterns) and quantitative data. nih.gov The use of selective ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity and selectivity for target analytes. gov.bc.ca
Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenols
| Reagent | Abbreviation | Target Functional Group |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH |
| Acetic Anhydride | - | -OH, -NH2 |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH |
Table adapted from various sources discussing GC derivatization. nih.govresearchgate.netgcms.cz
Capillary Electrophoresis and Other Chromatographic Separations
Capillary Electrophoresis (CE) has emerged as a powerful separation technique for a wide variety of compounds, including phenols. dergipark.org.tr CE offers high separation efficiency, short analysis times, and requires only small sample volumes. dergipark.org.tr The separation in CE is based on the differential migration of charged species in an electric field. For neutral compounds like some phenols, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes.
Other chromatographic techniques can also be applied to the separation of halogenated phenols. For instance, the isolation and purification of individual chlorinated phenolics, which can be challenging due to closely boiling points, may be achieved through methods involving preferential complexation. google.com
Spectrophotometric and Electrochemical Quantification Methods
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of phenolic compounds. ijset.in This method is based on measuring the absorbance of a sample at a specific wavelength. ijset.in Phenolic compounds generally show a maximum absorbance around 280 nm. nih.gov While simple and cost-effective, spectrophotometric methods can lack specificity, as multiple compounds in a mixture may absorb at the same wavelength. ijset.in The Folin-Ciocalteu method is a common colorimetric assay used for the determination of total phenolic content. ijset.inijsr.net This method relies on the reaction of phenols with a specific redox reagent to produce a blue-colored complex that can be quantified. ijsr.net
Electrochemical methods offer an alternative approach for the quantification of phenolic compounds. These techniques are based on the oxidation or reduction of the analyte at an electrode surface. The resulting current is proportional to the concentration of the analyte. Electrochemical detectors can be coupled with HPLC to provide sensitive and selective detection of electroactive compounds like phenols. researchgate.net
Table 3: Comparison of Quantification Methods
| Method | Principle | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures light absorbance | Simple, cost-effective | Low specificity |
| Folin-Ciocalteu Assay | Colorimetric reaction | Good for total phenol content | Not specific for individual compounds |
| Electrochemical Detection | Measures current from redox reactions | High sensitivity and selectivity | Only for electroactive compounds |
Validation of Analytical Methods for Research Purity and Reaction Monitoring
The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. researchgate.netgavinpublishers.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. scielo.br Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.comresearchgate.net
Accuracy refers to the closeness of the test results to the true value. gavinpublishers.com
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. gavinpublishers.com
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. gavinpublishers.com
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net
Range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
For research purity assessment of this compound, a validated HPLC or GC-MS method would be employed to identify and quantify any impurities present.
Reaction monitoring is another crucial application where validated analytical methods are essential. Techniques like in-line NMR and Raman spectroscopy are increasingly being used for real-time monitoring of chemical reactions, including those in flow synthesis. beilstein-journals.orgjasco-global.com These methods provide valuable information on reaction kinetics, the formation of intermediates, and the conversion of reactants to products, allowing for process optimization.
Structure Reactivity and Structure Property Relationships of 5 Chloro 2,4 Difluorophenol and Its Analogs
Influence of Halogen Substitution Pattern on Aromatic Ring Activation/Deactivation
The reactivity of a benzene (B151609) ring in electrophilic aromatic substitution (EAS) reactions is profoundly influenced by its substituents. These groups can either donate electron density to the ring, activating it for substitution, or withdraw electron density, deactivating it. csbsju.edu
The hydroxyl (-OH) group is a powerful activating group. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+R). chemistrysteps.com This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.com
Conversely, halogens like fluorine and chlorine are generally considered deactivating groups. csbsju.edu This is due to their strong electronegativity, which leads to a powerful electron-withdrawing inductive effect (-I) that pulls electron density away from the ring through the sigma bond. msu.edustackexchange.com However, halogens also possess lone pairs of electrons and can exert a weak, electron-donating resonance effect (+R). libretexts.org Because the inductive effect of halogens is stronger than their resonance effect, the net result is deactivation of the aromatic ring compared to benzene. csbsju.edu
In 5-Chloro-2,4-difluorophenol, the ring is substituted with one strong activator (-OH) and three deactivators (-F, -Cl). The ultimate reactivity of the ring is a balance of these competing influences. The powerful activating effect of the hydroxyl group generally dominates, making the ring more reactive than benzene, but less reactive than phenol (B47542) itself. The substitution pattern is critical; the hydroxyl group directs incoming electrophiles primarily to its ortho and para positions. In this molecule, the para position (C4) is occupied by a fluorine atom. The two ortho positions are C2 (occupied by fluorine) and C6 (unoccupied). Therefore, electrophilic substitution is most likely to be directed to the C6 position, influenced by the strong activating effect of the -OH group.
Summary of Substituent Effects on the Aromatic Ring:
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| Hydroxyl (-OH) | C1 | -I (Weak) | +R (Strong) | Strong Activation |
| Fluorine (-F) | C2, C4 | -I (Strong) | +R (Weak) | Deactivation |
| Chlorine (-Cl) | C5 | -I (Strong) | +R (Weak) | Deactivation |
Electronic Effects of Chlorine and Fluorine on Phenolic Acidity and Reactivity
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that withdraw electron density from the aromatic ring help to delocalize the negative charge of the phenoxide ion, thereby stabilizing it and increasing the acidity of the parent phenol (resulting in a lower pKa value). quora.com
Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). stackexchange.com This effect stabilizes the phenoxide anion of this compound, making it a stronger acid than phenol. The magnitude of the inductive effect is distance-dependent, decreasing as the distance from the hydroxyl group increases. stackexchange.com Therefore, the fluorine atom at the ortho position (C2) has the most significant impact on acidity, followed by the substituents at the meta (C5) and para (C4) positions.
While fluorine is more electronegative than chlorine, the interplay between inductive and resonance effects can be complex. For halogens, the inductive effect is dominant in determining acidity. stackexchange.com The presence of three electron-withdrawing halogens significantly increases the acidity of this compound compared to phenol. Computational studies on chlorophenols have shown that acidity increases with the number of chlorine substitutions due to the cumulative inductive effect. researchgate.net A similar trend is expected for mixed halogen substitution. The ortho-chlorinated phenols are found to be more acidic than other isomers due to the proximity of the chlorine to the hydroxyl group. researchgate.net
Comparative Acidity of Phenol and Halogenated Phenols:
| Compound | pKa | Reason for Acidity Change |
| Phenol | 9.99 | Baseline acidity |
| 4-Fluorophenol | 9.90 | Weak -I and +R effects of F nearly cancel. reddit.com |
| 4-Chlorophenol | 9.19 | Stronger net electron-withdrawing effect of Cl compared to F at the para position. reddit.comreddit.com |
| 2,4-Difluorophenol (B48109) | ~7.8 (Estimated) | Increased acidity due to two electron-withdrawing F atoms. |
| This compound | < 7.8 (Estimated) | Further increased acidity due to the additional electron-withdrawing Cl atom. |
Note: Experimental pKa values for all compounds may vary slightly depending on the source and measurement conditions. Estimated values are based on established chemical principles.
Steric Hindrance and Conformational Effects on Reaction Selectivity
Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules. wikipedia.org It occurs when the size of substituent groups prevents or slows down a chemical reaction by physically impeding the approach of a reactant. chemistrytalk.org
In this compound, the substituents, particularly the fluorine atom at the C2 position (ortho to the hydroxyl group), can create steric hindrance. This can affect reactions in several ways:
Reactions at the Hydroxyl Group: The ortho-fluorine atom can hinder the approach of bulky reagents to the hydroxyl group, potentially slowing down reactions like etherification or esterification compared to an unhindered phenol.
Reactions on the Aromatic Ring: The hydroxyl group is a strong ortho-, para-director. While the para-position is blocked, electrophilic substitution is electronically favored at the C2 and C6 positions. The fluorine at C2 blocks that site, and while substitution at C6 is electronically favored, the adjacent chlorine atom at C5 can provide some steric hindrance to the approach of very large electrophiles. stackexchange.com This makes the C6 position the most likely, but potentially hindered, site for substitution.
Conformational Effects: The presence of an ortho-substituent can influence the rotational conformation of the hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl proton and the ortho-fluorine atom can occur, locking the -OH group into a specific orientation. This conformation can affect the molecule's reactivity and interaction with other molecules or surfaces. Computational studies on ortho-chlorophenols have identified that intramolecular hydrogen bonding contributes to their stability. researchgate.net
Comparative Studies with Isomeric and Structurally Related Halophenols
Comparing this compound with its isomers and other halophenols provides valuable insights into its structure-property relationships.
A study investigating the transformation of 2,4-dichlorophenol (B122985) (2,4-DCP), 2,4-dibromophenol (B41371) (2,4-DBP), and 2,4-difluorophenol (2,4-DFP) in various chemical oxidative systems found that the nature of the halogen atom significantly affects the reaction pathways and efficiencies. nih.gov For instance, the removal efficiencies of these compounds varied greatly under treatments like UV irradiation and chlorination. nih.gov This suggests that the reactivity of this compound in similar oxidative environments would be uniquely influenced by its specific combination of chlorine and fluorine substituents.
In structure-activity relationship (SAR) studies of halophenols as potential protein tyrosine kinase inhibitors, it was observed that the type of halogen and its position on the phenyl ring had significant effects on biological activity. nih.gov For example, within one series of compounds, chlorophenols exhibited the strongest activity, while the corresponding bromo-, fluoro-, and iodo-phenols showed no activity. nih.gov Furthermore, isomers with the chloro-atom substituted at different positions displayed markedly different inhibitory activities. nih.gov This highlights that even minor changes in the halogen substitution pattern, such as moving the chlorine atom in this compound to a different position, could dramatically alter its biological properties.
Computational Approaches to Structure-Property Correlation
Computational chemistry provides powerful tools for correlating the molecular structure of compounds like this compound with their physical and chemical properties. Methods such as Density Functional Theory (DFT) are widely used to study halogenated phenols. nih.gov
These computational approaches can be used to:
Determine Molecular Geometry: Calculate precise bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure. For ortho-substituted halophenols, these calculations can confirm the presence and strength of intramolecular hydrogen bonds. researchgate.net
Predict Physicochemical Properties: DFT calculations can predict properties like dipole moment, polarizability, and electronic properties (HOMO/LUMO energies), which are key to understanding reactivity. They can also be used to estimate acidity (pKa) by calculating the energetics of the deprotonation reaction. researchgate.net
Develop Quantitative Structure-Property Relationships (QSPR): QSPR models are statistical models that relate the chemical structure of a series of compounds to a specific property. nist.gov By calculating various molecular descriptors (e.g., electronic, steric, topological) for a set of halophenols, a mathematical model can be built to predict properties like boiling point, solubility, or toxicity for untested compounds like this compound. nih.gov This approach allows for the efficient screening of large numbers of compounds for desired properties. nist.gov
Emerging Research Avenues and Future Perspectives in 5 Chloro 2,4 Difluorophenol Chemistry
Exploration of Novel Synthetic Methodologies
The synthesis of polysubstituted phenols, such as 5-Chloro-2,4-difluorophenol, is an enduring challenge that necessitates regiochemical control. oregonstate.edu While traditional methods exist, current research is focused on developing more efficient, selective, and sustainable synthetic routes.
Future methodologies are likely to move beyond classical multi-step sequences that often involve harsh conditions and generate significant waste. One promising approach is the use of cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a one-step conversion of readily available hydroxypyrones and nitroalkenes has been reported to produce highly substituted phenols with complete regiochemical control. oregonstate.edu Adapting such strategies for the synthesis of halogenated phenols could provide a more direct and atom-economical route to this compound and its analogs.
Another area of exploration is the late-stage functionalization of simpler, readily available fluorinated aromatics. C-H bond activation, in particular, has emerged as a powerful tool for introducing substituents onto aromatic rings with high precision, avoiding the need for pre-functionalized starting materials. oregonstate.edu Research into directing groups that could facilitate the selective chlorination and hydroxylation of difluorobenzene derivatives could lead to novel and more convergent syntheses of the target molecule.
| Synthetic Strategy | Description | Potential Advantage for this compound |
| Cascade Reactions | Multi-step transformations in a single pot, such as Diels-Alder/elimination/retro-Diels-Alder sequences. oregonstate.edu | Increased efficiency, reduced waste, and fewer purification steps. |
| C-H Bond Functionalization | Direct introduction of functional groups onto the aromatic C-H bonds of a simpler precursor. oregonstate.edu | More convergent synthesis, avoiding lengthy pre-functionalization sequences. |
| Flow Synthesis | Utilizing continuous flow reactors for reactions that are difficult to control in batch, such as certain halogenations. rsc.org | Enhanced safety, better temperature control, and improved selectivity. |
Development of New Catalytic Systems for Derivatization
The derivatization of this compound is key to unlocking its potential as a building block. The phenolic hydroxyl group and the aromatic ring are both sites for further chemical modification. Future research will focus on developing new catalytic systems that enable selective transformations at these positions.
For modifications on the aromatic ring, transition-metal catalysis is a highly active area of research. nih.gov Catalysts based on palladium, copper, and ruthenium have been successfully employed for the regioselective C-H functionalization of phenol (B47542) derivatives. nih.govnih.gov For this compound, this could enable the introduction of alkyl, aryl, or other functional groups at the remaining open positions on the ring, creating a diverse library of complex molecules.
Enzymatic and biomimetic catalysis also present exciting opportunities. Artificial metalloenzymes have been shown to catalyze the oxidation of halophenols with substrate-dependent chemoselectivity. nih.gov Such systems could be engineered to selectively dehalogenate or form C-O or C-C coupling products from this compound, offering a green and highly selective alternative to traditional chemical methods. These biocatalytic approaches are particularly valuable for applications in environmental biotechnology and the synthesis of high-value chemicals under mild conditions. nih.gov
| Catalytic System | Transformation Type | Potential Application to this compound |
| Transition-Metal Catalysts (Pd, Cu, Ru) | C-H Functionalization, Cross-Coupling | Selective introduction of new substituents onto the aromatic ring. nih.govnih.gov |
| Artificial Metalloenzymes | Oxidative Coupling, Dehalogenation | Environmentally friendly synthesis of oligomers or dehalogenated products. nih.gov |
| Organocatalysis | Asymmetric Transformations | Synthesis of chiral derivatives for pharmaceutical applications. |
Advanced Computational Studies for Property Prediction and Mechanism Elucidation
Computational chemistry is an indispensable tool for accelerating chemical research. nih.gov For this compound, advanced computational studies, particularly those employing Density Functional Theory (DFT), can provide deep insights into its chemical behavior and guide experimental work.
One key application is the prediction of physicochemical properties. DFT calculations can be used to accurately predict properties like acidity (pKa), redox potential, and spectroscopic signatures (e.g., NMR shifts). nih.govacs.org Such predictions are valuable for understanding the reactivity of the molecule and for identifying its derivatives in complex reaction mixtures. The inclusion of fluorine atoms is known to significantly alter a molecule's properties, and computational studies can precisely quantify these effects. emerginginvestigators.org
Furthermore, computational modeling is crucial for elucidating reaction mechanisms. nih.gov By calculating the energy barriers for different reaction pathways, researchers can understand why a particular catalyst or reagent provides a certain selectivity. For example, DFT calculations have been used to rationalize the low reaction barriers in the ruthenium-mediated deoxyfluorination of phenols. nih.gov Applying these methods to the derivatization of this compound can help in the rational design of new catalysts and the optimization of reaction conditions to favor desired products.
| Computational Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Property Prediction (pKa, NMR shifts) | Understanding the influence of chloro and fluoro substituents on reactivity. nih.govacs.org |
| Transition State Theory | Mechanism Elucidation | Rationalizing selectivity in catalytic derivatization reactions. nih.gov |
| Molecular Dynamics (MD) | Solvation and Conformation Analysis | Predicting behavior in different solvent environments and interactions with biological targets. |
Untapped Applications in Chemical Synthesis and Materials Science
While halogenated phenols are known precursors for pharmaceuticals and agrochemicals, the specific potential of this compound remains largely untapped. rsc.org Its unique electronic and steric properties make it an attractive candidate for several advanced applications.
In chemical synthesis, it can serve as a highly functionalized building block. The differential reactivity of the C-Cl, C-F, and C-O bonds can be exploited in sequential cross-coupling reactions to build complex, multi-substituted aromatic structures that would be difficult to access otherwise. This makes it a valuable intermediate for creating libraries of compounds for drug discovery. Phenolic compounds, in general, are known for their biological activities, and new derivatives of this compound could exhibit interesting cytotoxic properties for anticancer research. nih.gov
In materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning material properties, such as thermal stability, hydrophobicity, and electronic characteristics. This compound could be used as a monomer or a precursor for the synthesis of novel fluorinated polymers, liquid crystals, or organic light-emitting diode (OLED) materials. For example, related difluorophenols are used as starting materials for fluorinated fluorescent dyes. sigmaaldrich.com
Integration with Flow Chemistry and Automated Synthesis Paradigms
The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms represents a significant future direction. researchgate.net Flow chemistry, which involves performing reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov
Many reactions used to synthesize and derivatize halogenated phenols, such as nitrations or reactions involving organometallic reagents, are highly exothermic and can be hazardous to perform on a large scale in batch. amt.uk Flow reactors minimize the reaction volume at any given time, mitigating safety risks and allowing for precise temperature control, which can lead to higher selectivity and yields. rsc.orgnih.gov
Coupling flow chemistry with automation and machine learning algorithms can further accelerate research. researchgate.net Automated platforms can perform high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis or derivatization of this compound. This approach not only shortens development timelines but also enables the creation of large, diverse libraries of derivatives for biological screening or materials testing. researchgate.netresearchgate.net The development of automated flow systems is a key step toward more efficient, reproducible, and safer chemical manufacturing. portonpharma.com
Q & A
Q. What are the established synthetic routes for 5-chloro-2,4-difluorophenol, and how do reaction conditions influence yield?
Synthesis typically involves halogenation and fluorination of phenolic precursors. A common approach includes:
- Step 1 : Chlorination of 2,4-difluorophenol using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to avoid over-halogenation.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
Key factors affecting yield include solvent polarity (e.g., dichloromethane or THF), stoichiometric control of chlorinating agents, and temperature gradients to minimize side reactions. Yields >80% are achievable with optimized conditions, as demonstrated in analogous halogenated phenol syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and confirm halogenation patterns. For example, NMR typically shows distinct peaks for fluorine atoms at C2 and C4.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW: 178.54 g/mol) and isotopic patterns for chlorine.
- Infrared (IR) Spectroscopy : Detects O–H stretching (~3200 cm) and C–F/C–Cl vibrations (1100–600 cm).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and moisture absorption.
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation, consistent with chlorophenol safety guidelines .
Advanced Research Questions
Q. How do electronic effects of chlorine and fluorine substituents influence nucleophilic aromatic substitution (NAS) reactivity?
The meta -chlorine (C5) and ortho/para -fluorine (C2/C4) groups create an electron-deficient aromatic ring, activating it for NAS. Fluorine’s strong electron-withdrawing effect (-I) enhances reactivity at C6 (para to Cl), while steric hindrance from Cl at C5 directs substitution to less hindered positions. For example, reactions with amines or alkoxides yield derivatives functionalized at C6, as observed in analogous trifluoropyrimidine systems .
Q. How can researchers resolve contradictions in reported toxicity data for chlorophenols?
- Literature Triangulation : Cross-reference peer-reviewed studies (e.g., PubMed, TOXCENTER) and regulatory reports (e.g., ATSDR) to identify consensus data. For example, the 2022 ATSDR review screened 974 studies, with 416 meeting rigorous inclusion criteria .
- Experimental Replication : Validate conflicting results (e.g., LD₅₀ variations) using standardized OECD guidelines for acute toxicity testing.
Q. What computational models predict the environmental fate of this compound?
- Quantitative Structure-Activity Relationship (QSAR) : Predicts biodegradability and bioaccumulation using descriptors like logP (estimated ~2.1) and molecular polarizability.
- Density Functional Theory (DFT) : Models hydrolysis pathways; fluorine’s electronegativity stabilizes intermediates, slowing degradation in aquatic environments. Experimental data from chlorophenol analogs suggest moderate persistence (t₁/₂ > 30 days in water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
